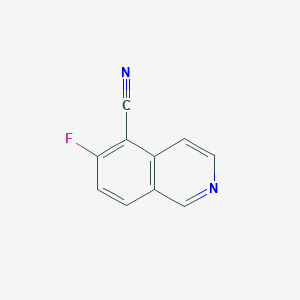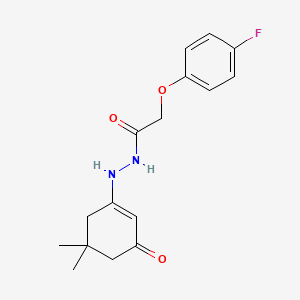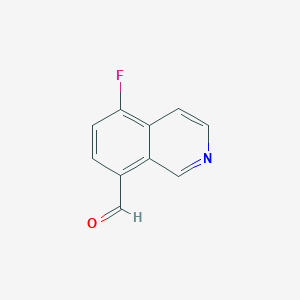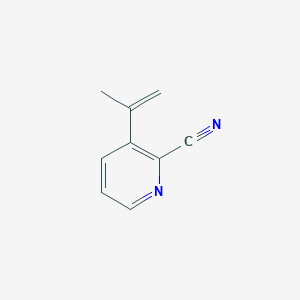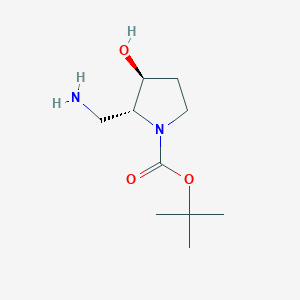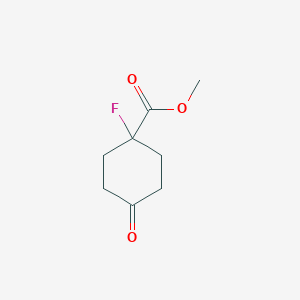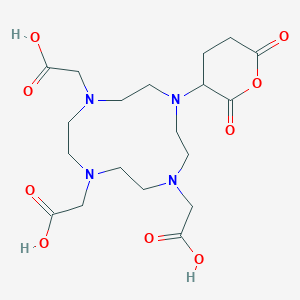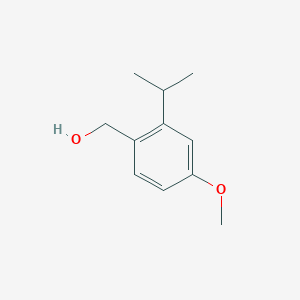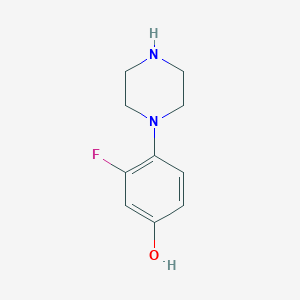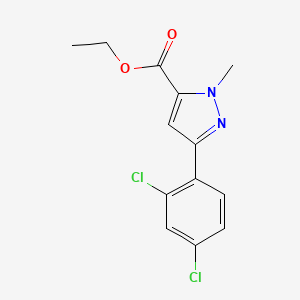![molecular formula C11H14O3 B6357962 [3-(Benzyloxy)oxetan-3-yl]methanol CAS No. 1620017-07-3](/img/structure/B6357962.png)
[3-(Benzyloxy)oxetan-3-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
“[3-(Benzyloxy)oxetan-3-yl]methanol” can be synthesized through a simple acid-catalyzed ring-opening reaction of 2-benzyloxyoxetan-3-one with methanol. This molecule can be characterized through various techniques, such as NMR spectroscopy, mass spectrometry, infrared spectroscopy, and X-ray crystallography.Molecular Structure Analysis
The molecular formula of “[3-(Benzyloxy)oxetan-3-yl]methanol” is C11H14O3 . The InChI key is VXBHIOSLDKEEFZ-UHFFFAOYSA-N. The SMILES representation is C1C (CO1) (CO)OCC2=CC=CC=C2.Chemical Reactions Analysis
The formation of the oxetane ring from an epoxide requires 13-17 kcal·mol−1 activation energy; therefore, moderate heating is required . For 2-methyl- and 2,2-dimethyloxirane, the methylenation of epoxides with dimethylsulfoxonium methylide was modeled and shown to proceed via an SN2 transition structure and was sensitive to epoxide substitution .Physical And Chemical Properties Analysis
“[3-(Benzyloxy)oxetan-3-yl]methanol” has a molecular weight of 194.23 g/mol . It is a white crystalline solid that is soluble in organic solvents such as ether and chloroform. It is highly flammable and can cause irritation to the skin and eyes upon contact. Its density is 1.23 g/mL, and it has a refractive index of 1.533.Propriétés
IUPAC Name |
(3-phenylmethoxyoxetan-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c12-7-11(8-13-9-11)14-6-10-4-2-1-3-5-10/h1-5,12H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBHIOSLDKEEFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CO)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Benzyloxy)oxetan-3-yl]methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 5-hydroxyisoxazolo[4,5-b]pyrazine-3-carboxylate](/img/structure/B6357893.png)

